6-Amino-1,3-dimethyl-5-nitrosouracil

Description

The exact mass of the compound this compound is 184.05964013 g/mol and the complexity rating of the compound is 322. The solubility of this chemical has been described as >27.6 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['677508', '42306', '41832', '41585', '11775']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

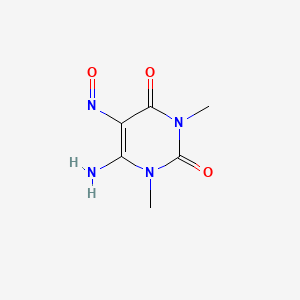

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDANYXBKROBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029280, DTXSID001176363 | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6632-68-4, 58537-55-6 | |

| Record name | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6632-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058537556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-dimethyl-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61X94ZW9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-1,3-dimethyl-5-nitrosouracil chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction

This compound, occasionally referred to by the acronym DANU, is a heterocyclic compound derived from the pyrimidine uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione core, methylated at the N1 and N3 positions, with an amino group at C6 and a nitroso group at C5.[1] This particular arrangement of functional groups, especially the electron-withdrawing nitroso moiety, confers a distinct chemical reactivity that establishes it as a highly valuable and versatile intermediate in organic synthesis.[1]

The primary significance of this compound within the chemical and pharmaceutical sectors is its function as a key precursor for the synthesis of more complex molecules.[1] It is most notably employed as a starting material for producing purine derivatives, including the well-known methylxanthines caffeine and theophylline.[1][2] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1][3] This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and characterization of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. Understanding these properties is critical for handling, storage, and reaction design.

Core Properties

The fundamental properties of this compound are summarized below. The compound's poor solubility in water and common organic solvents, alongside its hygroscopic nature, are key considerations for experimental design.[2][3]

| Property | Value | Source(s) |

| CAS Number | 6632-68-4 | [1][2][4] |

| Molecular Formula | C₆H₈N₄O₃ | [2][3][4] |

| Molecular Weight | 184.15 g/mol | [1][4][5] |

| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [4] |

| Appearance | Solid | [6] |

| Melting Point | 241-243 °C | [3] |

| Solubility | Soluble in lye; insoluble in water, acetone, ethanol, ether, chloroform, dioxane; slightly soluble in DMSO and heated methanol. | [2][3] |

| Stability | Hygroscopic | [3] |

| pKa | 1.16 ± 0.70 (Predicted) | [2] |

Molecular Structure and Crystallography

The structural arrangement of this compound is central to its reactivity. X-ray crystallography studies have confirmed its solid-state structure as a monohydrate.[7] A key finding from these studies is that the exocyclic C6-N6 bond exhibits significant double-bond character. This is consistent with the observed chemical behavior of 6-amino groups in similar uracil derivatives and indicates extensive electronic delocalization within the pyrimidine ring.[7] This delocalization influences the nucleophilicity of the amino group and the electrophilicity of the ring system.

The nitroso group at the C5 position can be represented as a resonance hybrid of two canonical forms, which contributes to its electrophilic nature and its role in subsequent cyclization reactions.[7]

Caption: Molecular Structure of this compound.

Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is the direct nitrosation of its precursor, 6-Amino-1,3-dimethyluracil.

Synthesis via Nitrosation of 6-Amino-1,3-dimethyluracil

This synthetic route is an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite in an acidic medium, attacks the electron-rich C5 position of the uracil ring. The choice of a dilute acid like hydrochloric or acetic acid is crucial for generating the active electrophile without causing degradation of the starting material.[1]

The reaction's exothermicity necessitates careful temperature control. Initiating the reaction at a reduced temperature (e.g., 10°C) is a critical experimental choice to prevent runaway reactions and the formation of byproducts, thus ensuring a high yield of the desired product.[1] The product conveniently precipitates from the reaction mixture as a distinctly colored solid, simplifying its initial isolation.[1]

Caption: Experimental workflow for the synthesis of DANU via nitrosation.

Experimental Protocol: Nitrosation

-

Dissolution: Dissolve the precursor, 6-amino-1,3-dimethyluracil, in a suitable dilute acid (e.g., 1M HCl or glacial acetic acid) in a reaction vessel.[1]

-

Temperature Control: Place the vessel in an ice bath and cool the solution to approximately 10°C with continuous stirring.[1][3]

-

Nitrosating Agent Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirring solution of the precursor. The rate of addition should be controlled to maintain the reaction temperature.[1]

-

Reaction and Precipitation: Continue stirring the mixture at a reduced temperature. The product, this compound, will precipitate out of the solution.[1]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

-

Purification: For high purity, recrystallize the crude product from a suitable solvent mixture, such as ethanol and water.[1][3] This step is critical to remove any unreacted starting material or side products, ensuring the compound is suitable for subsequent, sensitive synthetic applications.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the interplay between the amino and nitroso functional groups. This allows it to serve as a foundational building block for a variety of more complex heterocyclic systems.[1]

Synthesis of Purine Derivatives (Theophylline)

A significant application of this compound is its role as a key intermediate in the synthesis of purine alkaloids.[1] For instance, treatment with benzylidenetriphenylphosphoranes triggers a cyclization reaction that affords theophylline derivatives.[8] This transformation highlights the utility of the nitroso-uracil scaffold in constructing fused ring systems.

Caption: Reaction of DANU to form Theophylline derivatives.

Reactions with Thiols

The reaction of this compound with various thiols is complex, leading to a mixture of condensation and oxidation-reduction products.[9][10] Depending on the thiol and reaction conditions, isolated products can include pteridine-2,4-diones, purine-2,6-diones, and 5,6-diamino-1,3-dimethyluracil.[9][11] This reactivity demonstrates the compound's ability to participate in diverse chemical transformations, further expanding its synthetic utility.[9]

Reduction to 5,6-Diamino-1,3-dimethyluracil

The reduction of the C5-nitroso group to an amino group is a pivotal step in many synthetic pathways originating from this compound. This transformation yields 5,6-diamino-1,3-dimethyluracil, a direct precursor to caffeine and theophylline. Catalytic hydrogenation is a common method to achieve this.

Experimental Protocol: Catalytic Hydrogenation

-

Suspension: Create an aqueous suspension of this compound.[12]

-

Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C) to the suspension.[12]

-

pH Adjustment: Adjust the pH of the suspension to a range of 7 to 10 (optimally 8 to 9.5) using an alkaline solution such as aqueous sodium hydroxide. This step is crucial for reaction efficiency.[12]

-

Hydrogenation: Subject the resulting suspension to hydrogenation under hydrogen pressure (e.g., 1-20 bar) and at a controlled temperature (e.g., 20-60°C) with vigorous stirring.[12]

-

Workup: Once hydrogen uptake ceases, the reaction is complete. The catalyst can then be removed by filtration to yield the 5,6-diamino-1,3-dimethyluracil product.[12]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The data presented below are typical values reported for this compound.

| Technique | Observed Features |

| ¹H NMR (in DMSO-d₆) | Signals corresponding to the two N-methyl groups (e.g., δ ~2.95 ppm) and the amino protons (e.g., δ ~11.18 ppm for NH).[3] |

| ¹³C NMR | Resonances confirming the uracil backbone and the presence of methyl, amino, and nitroso-substituted carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl groups), and N=O stretching (nitroso group).[5] |

| UV-Vis | An absorption maximum (λmax) around 268 nm in the pH range of 5-10, indicative of π→π* transitions within the uracil ring system.[3] |

Safety and Handling

From a safety perspective, this compound must be handled with care. It is classified as suspected of causing cancer (GHS Hazard statement H351).[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13] Use a suitable respirator if dust formation is likely.[13]

-

Handling: Obtain, read, and follow all safety instructions before use. Avoid creating dust and avoid contact with skin, eyes, and inhalation.[13]

-

Storage: Store in a cool, dry, and tightly closed container, preferably locked up.[13] The compound is hygroscopic, and proper storage is necessary to maintain its stability and integrity.[3]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate in heterocyclic chemistry. Its well-defined synthesis, coupled with the versatile reactivity imparted by its nitroso and amino functional groups, makes it an indispensable building block for a wide range of valuable compounds, most notably purine alkaloids like caffeine and theophylline. A thorough understanding of its physicochemical properties, synthetic protocols, and reactivity is essential for any researcher aiming to leverage its synthetic potential. Adherence to strict safety protocols is mandatory due to its suspected carcinogenicity. This guide provides the core technical knowledge required to effectively and safely utilize this important chemical reagent in research and development.

References

- This compound - ChemBK. [Link]

- Low, J. N., Howie, R. A., Hueso-Ureña, F., & Moreno-Carretero, M. N. (1992). Structures of this compound monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate.

- Reaction of this compound with thiols - RSC Publishing. [Link]

- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing. [Link]

- Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-1859. [Link]

- This compound | C6H8N4O3 | CID 81133 - PubChem. [Link]

- Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols - RSC Publishing. [Link]

- Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. [Link]

- Uracil, 6-amino-1,3-dimethyl-5-nitroso- - NIST WebBook. [Link]

- 6-AMINO-1-METHYL-5-NITROSOURACIL | Georganics. [Link]

- A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org. [Link]

- Process for preparing 1,3-dimethy-4,5-diaminouracil - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Reaction of this compound with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

6-Amino-1,3-dimethyl-5-nitrosouracil molecular structure

An In-Depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Molecular Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular features, established synthetic protocols, characteristic reactivity, and its pivotal role as a precursor in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to a Versatile Uracil Derivative

This compound, often referred to by the acronym DANU, is an organic compound derived from the pyrimidine base, uracil.[1] Structurally, it is a uracil backbone featuring methyl groups at the N1 and N3 positions, an amino group at the C6 position, and a defining nitroso group at the C5 position.[1][2] This unique arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers distinct chemical reactivity that makes it a highly valuable intermediate in organic synthesis.[1][2]

The compound typically appears as a purple powder and is recognized primarily for its role as a key building block in the synthesis of various pharmaceuticals, most notably methylxanthines such as caffeine and theophylline.[3] Its molecular formula is C₆H₈N₄O₃, with a molecular weight of approximately 184.15 g/mol .[2][3]

Molecular Structure and Physicochemical Properties

The chemical behavior and synthetic utility of this compound are direct consequences of its molecular architecture.

IUPAC Name: 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione[4]

The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring system. The substitutions are crucial:

-

N1 and N3-Dimethylation: The methyl groups on the ring nitrogens prevent tautomerization and increase the molecule's solubility in organic solvents compared to unsubstituted uracil.

-

C6-Amino Group: This group acts as an electron-donating group, influencing the electronic properties of the pyrimidine ring.

-

C5-Nitroso Group: This powerful electron-withdrawing group is the primary driver of the molecule's reactivity. It activates the ring, making it susceptible to various nucleophilic substitutions and facilitating cyclization reactions essential for building more complex fused-ring systems.[1][2]

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₄O₃ | [2][5] |

| Molecular Weight | 184.15 g/mol | [2][5] |

| Appearance | Solid, often a purple powder | [3] |

| Melting Point | 241-243 °C | [2] |

| Solubility | Slightly soluble in DMSO and heated methanol; insoluble in water, ethanol, ether. | [2][6] |

| Stability | Hygroscopic | [2] |

| InChI | InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | [4][7] |

| InChIKey | MGBDANYXBKROBW-UHFFFAOYSA-N | [4][7] |

| SMILES | CN1C(=C(C(=O)N(C1=O)C)N=O)N | [4] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Established Synthetic Methodologies

The synthesis of this compound is well-documented, with the most prevalent method being the direct nitrosation of a precursor molecule.

Primary Synthetic Route: Nitrosation of 6-Amino-1,3-dimethyluracil

The most widely reported and efficient method involves the reaction of 6-amino-1,3-dimethyluracil with sodium nitrite in an acidic medium.[1][8] The causality behind this protocol is the generation of nitrous acid (HNO₂) in situ, which then acts as the electrophile to attack the electron-rich C5 position of the uracil ring.

Experimental Protocol

-

Dissolution: The starting material, 6-amino-1,3-dimethyluracil, is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.

-

Cooling: The solution is cooled to approximately 0-10°C in an ice bath. This temperature control is critical to manage the exothermic nature of the nitrosation reaction and prevent the degradation of the thermally sensitive nitrous acid.[8]

-

Nitrosation: An aqueous solution of sodium nitrite is added dropwise to the cooled solution with continuous stirring. The reaction is monitored for the formation of a distinctively colored precipitate.

-

Isolation: The resulting solid product, this compound, precipitates out of the reaction mixture.[8]

-

Purification: The crude product is isolated by filtration, washed with cold water, and can be further purified by recrystallization, often from an ethanol/water mixture, to achieve high purity.[8]

Reaction Parameters Summary

| Parameter | Condition | Rationale |

| Starting Material | 6-Amino-1,3-dimethyluracil | Provides the core uracil structure with the necessary amino group. |

| Reagent | Sodium Nitrite (NaNO₂) | Source of the nitroso group upon reaction with acid. |

| Medium | Dilute Acid (e.g., HCl, Acetic Acid) | Catalyzes the formation of the active nitrosating agent (HNO₂). |

| Temperature | 0-10 °C | Controls exothermicity and ensures the stability of the nitrosating agent.[8] |

| Outcome | Precipitation of the desired product | The product has low solubility in the acidic aqueous medium. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its C5-nitroso and C6-amino groups, which allows it to serve as a precursor for a wide range of fused heterocyclic systems.

Key Reactions

-

Reduction to Diamine: The nitroso group is readily reduced to an amino group, typically via catalytic hydrogenation (e.g., using Pd/C). This reaction yields 5,6-diamino-1,3-dimethyluracil, a crucial intermediate for building purine and pteridine ring systems.[9][10]

-

Synthesis of Purines (Theophylline Derivatives): A notable application is its reaction with benzylidenetriphenylphosphoranes. This treatment leads to a cyclization reaction that affords theophylline (1,3-dimethylxanthine) derivatives, which are important pharmaceutical compounds.[11]

-

Reactions with Thiols: The compound undergoes complex condensation and oxidation-reduction reactions with various thiols.[9][12] Depending on the thiol and reaction conditions, these reactions can yield a diverse array of products, including pteridine-2,4-diones, purine-2,6-diones, and 4,6-dimethyl[2][8][11]thiadiazolo[3,4-d]pyrimidine-5,7-dione.[9][10]

-

Formation of Metal Complexes: It can act as a ligand to form metal complexes. For instance, it forms tricarbonyl rhenium(I) complexes that have demonstrated antiproliferative activity against tumor cells, highlighting its potential in developing novel anticancer agents.[2]

Reaction Pathways Diagram

Caption: Key reaction pathways of this compound.

Applications in Research and Industry

The unique structural features and reactivity of this compound have established its importance in several scientific and industrial domains.

-

Pharmaceutical Industry: Its most prominent application is as a key intermediate in the commercial synthesis of stimulants and bronchodilators like caffeine and theophylline.[3][6] It is also a precursor for the synthesis of theacrine and various lumazine derivatives.[1][2]

-

Medicinal Chemistry Research: The molecule itself and its derivatives are subjects of pharmacological investigation. Studies have explored their potential as antitumor and antimicrobial agents.[2][3] The proposed mechanism for its biological activity involves the reactive nitroso group forming covalent bonds with nucleophilic sites in biomolecules like proteins and nucleic acids, thereby altering their function.[2]

-

Analytical Chemistry: It has been utilized as a chemical reagent for the photometric determination of copper.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Handling: Wear suitable protective clothing, gloves, and eye protection. Avoid inhalation of dust by working in a well-ventilated area or fume hood.[6]

-

Storage: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its molecular structure, dominated by the activating nitroso group, provides a gateway to a vast array of complex heterocyclic compounds. From its fundamental role in the production of widely used pharmaceuticals to its emerging potential in the development of novel therapeutics, this uracil derivative continues to be a molecule of significant scientific and commercial importance. A thorough understanding of its synthesis, reactivity, and properties is essential for professionals engaged in drug discovery and development.

References

- Reaction of this compound with thiols. RSC Publishing. [Link]

- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing. [Link]

- This compound. ChemBK. [Link]

- Reaction of this compound with thiols. PubMed. [Link]

- This compound. PubChem. [Link]

- Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols. RSC Publishing. [Link]

- Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 6632-68-4 [smolecule.com]

- 4. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Reaction of this compound with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil.

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction

This compound, with the CAS Registry Number 6632-68-4, is a pivotal heterocyclic compound derived from uracil.[1][2] Its structure, featuring a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5, makes it a highly reactive and versatile intermediate in organic synthesis.[3][4] The electron-withdrawing nature of the nitroso group is key to its reactivity, facilitating nucleophilic substitutions and cyclization reactions.[3]

This compound is of significant interest to the pharmaceutical and chemical industries, primarily serving as a crucial precursor for the synthesis of methylxanthines such as caffeine and theophylline, as well as other bioactive molecules like theacrine and lumazine derivatives.[5][6][7] Furthermore, its potential as an antimicrobial and anticancer agent is an area of active research, driven by the ability of its functional groups to interact with biological macromolecules.[3][5][8] This guide provides a comprehensive overview of the prevalent synthetic methodologies, underlying chemical principles, and detailed protocols for the preparation and purification of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₄O₃ | [1][2][3] |

| Molecular Weight | 184.15 g/mol | [1][3] |

| Appearance | Distinctively colored solid | [5] |

| Melting Point | 241-243 °C | [3] |

| Solubility | Soluble in lye; slightly soluble in DMSO and heated methanol; insoluble in water, ethanol, ether, acetone. | [3][6] |

| Stability | Hygroscopic | [3] |

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through the direct nitrosation of its precursor, 6-amino-1,3-dimethyluracil. This guide will focus on this primary pathway, including a detailed method for the synthesis of the necessary precursor. An alternative, though less common, route involving the nitration of 1,3-dimethyluracil followed by reduction is also briefly discussed.[5]

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Precursor, 6-Amino-1,3-dimethyluracil

The starting material for the primary synthesis route is 6-amino-1,3-dimethyluracil. A robust method for its preparation involves the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of acetic anhydride, followed by a base-mediated cyclization.[9][10]

Mechanism and Rationale

The synthesis begins with the acylation of 1,3-dimethylurea by a mixed anhydride formed in situ from cyanoacetic acid and acetic anhydride. This creates an N-acylated urea intermediate. The subsequent addition of a base (e.g., an alkali hydroxide) promotes deprotonation of the active methylene group of the cyanoacetyl moiety. The resulting carbanion then undergoes an intramolecular nucleophilic attack on one of the urea carbonyl carbons, leading to cyclization. Tautomerization and dehydration steps follow to yield the stable aromatic pyrimidine ring of 6-amino-1,3-dimethyluracil. Controlling the temperature and ensuring anhydrous conditions during the initial condensation are critical to prevent hydrolysis of acetic anhydride and minimize side reactions.[10]

Caption: Workflow for the synthesis of the precursor compound.

Experimental Protocol

-

Condensation: In a reaction vessel equipped with a stirrer and cooling bath, add dehydrated cyanoacetic acid. Cool the vessel to 6-8 °C.[11]

-

Slowly add acetic anhydride, followed by a condensing agent, while maintaining the temperature.[11]

-

Add 1,3-dimethylurea portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.[10]

-

After the addition is complete, allow the reaction to proceed through a staged heating profile: stir for 10-12 minutes at 15-18 °C, then heat to 28-30 °C and stir for another 10-12 minutes.[10]

-

Cyclization & Isolation: Add the reaction mixture to a solution of aqueous alkali (e.g., NaOH or KOH) at a controlled temperature (e.g., 80-85 °C) and pH (9-10) to induce cyclization.[12]

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Neutralize the solution carefully with an acid (e.g., HCl or acetic acid) to precipitate the product, 6-amino-1,3-dimethyluracil.[13]

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the pure precursor.

Part 2: Synthesis of this compound

The most direct and widely reported method for preparing the title compound is the electrophilic nitrosation of 6-amino-1,3-dimethyluracil at the C5 position.[4][5]

Mechanism and Rationale

This reaction is a classic electrophilic aromatic substitution. In an acidic medium (e.g., hydrochloric or acetic acid), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO).[5] Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). The uracil ring, activated by the electron-donating amino group at C6, is susceptible to electrophilic attack. The C5 position is sterically accessible and electronically enriched, making it the preferred site for substitution. The nitrosonium ion attacks the C5 position, and subsequent deprotonation of the resulting sigma complex restores the aromaticity of the ring, yielding the final product.

Causality of Experimental Choices:

-

Acidic Medium: Essential for the generation of the nitrosonium ion (NO⁺) electrophile from sodium nitrite.

-

Low Temperature (approx. 10°C): The nitrosation reaction is exothermic.[4][5] Low temperature is crucial to control the reaction rate, prevent the decomposition of unstable nitrous acid, and minimize the formation of potential side products from over-oxidation or degradation.

-

Sodium Nitrite: It is an inexpensive, stable, and readily available source of the nitrosonium precursor.

Caption: Key mechanistic steps in the nitrosation of the precursor.

Experimental Protocol

-

Dissolution: In a reaction flask, dissolve the precursor, 6-amino-1,3-dimethyluracil, in a dilute acid such as hydrochloric or acetic acid.[5]

-

Cooling: Cool the solution to approximately 10°C in an ice bath to control the exothermic nature of the upcoming reaction.[4][5]

-

Addition of Nitrite: Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cooled, stirring solution of the precursor.

-

Reaction and Precipitation: Maintain the temperature at 10°C throughout the addition. The product, this compound, will precipitate from the reaction mixture as a distinctively colored solid.[5]

-

Isolation: After the addition is complete, continue stirring for a short period to ensure complete reaction. Isolate the crude product by filtration.

-

Purification: Wash the filtered solid with cold water to remove residual acid and salts. For high purity, the product can be recrystallized from a suitable solvent mixture, such as ethanol and water.[5] Dry the purified product under vacuum.

Summary of Reaction Parameters

| Parameter | Condition | Rationale |

| Starting Material | 6-Amino-1,3-dimethyluracil | Activated aromatic ring for electrophilic substitution. |

| Reagent | Sodium Nitrite (NaNO₂) | Source for the nitrosonium ion electrophile. |

| Solvent/Medium | Dilute HCl or Acetic Acid | Catalyzes the formation of the nitrosonium ion. |

| Temperature | ~10 °C | Controls exothermicity and prevents degradation.[4][5] |

| Purification | Recrystallization (Ethanol/Water) | Removes impurities to yield a high-purity product.[3] |

Safety, Handling, and Waste Disposal

Safety Precautions:

-

Carcinogenicity: this compound is suspected of causing cancer (GHS Hazard H351).[1] All handling should be performed in a certified fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles at all times.[6]

-

Dust Inhalation: Avoid breathing the dust of the solid product (S22).[6] Use appropriate respiratory protection if dust generation is unavoidable.

Waste Disposal:

-

Acidic Waste: The acidic filtrate from the reaction should be neutralized with a suitable base (e.g., sodium bicarbonate or sodium carbonate) before disposal, in accordance with local regulations.

-

Organic Solvents: Waste from recrystallization (ethanol/water mixture) should be collected in a designated halogen-free organic waste container.

-

Solid Waste: Contaminated lab materials (gloves, filter paper) should be disposed of in a designated solid chemical waste container.

Conclusion

The synthesis of this compound via the direct nitrosation of 6-amino-1,3-dimethyluracil is a reliable and efficient method. The successful execution of this synthesis hinges on the careful control of reaction temperature and the use of an acidic medium to generate the necessary nitrosonium electrophile. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable intermediate for applications in pharmaceutical development and broader chemical synthesis.

References

- Benchchem. This compound | 58537-55-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURK7ShACgFRQA7NNE0XGxmS2McGtFtEROTtyh1q_uTkfQQUOLBpihA7uMvb5MwSVi3hYwd3T74-adQlItWkUYISv6TF_acxGASbqSCulKNPAMFs81bibdeIGavWbnSMYgAMfd5Q==]

- Benchchem. This compound | 6632-68-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8pL4oTSnlUy2OU7ZdGgR9c47cgUeE3XUq9HdA0WpgkkF__SfZuMvTYSMOlcOhhXUsaF3CP7hUNreoehCl2b2LaH2vrNjRsXEZjKpvLzsn7hNm4uA_6fRUus4oGRYtFALn54q9IA==]

- Patsnap. Preparation method of 6-amino-1,3-dimethyluracil - Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnbnPx3VuEn6jJnUr8Lq5NtEq3teu61pNT7--f7n0BIA4598joU8gxcnNe__00SzmAaPuZTs-EeUSZFrdlkqXHqi536XJl1NTw93W6_ahap-0b1HwbZPLDrgZFNMiiSY9iteAQDfrJSK0=]

- ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32fgS-NcainfI9F1GZ9JQ-Njszn2H3nXu6g--eRO_hDmPBYwdl2Q8KK2AB5wpiydwtockO4fyB8DcECQ824c2kn0IOR_5nIA80exGtpE55H7gGE11X4jCO9UlxLh3c6iRqWWPgnau8JzARD5o-xFO_pDa_dDR8sWq8wj20Rw=]

- PrepChem.com. Preparation of 6-amino-1,3-dimethyluracil. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRoCpJ0S4NAbSbWZe1Y-ibRd8uJc_XXljd9RNTh9e_r_1UzFQ0zJj-F65upWfUe1zB3eL2FQuBLV9cRwO4SwFPNU31FjGp5pTLN37cjdkTnv3Z491vCXqnxAXsDoheS5WMy4273rQYTx6Qx1W1SM8bRzTCZNR1wQ==]

- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIA1t4_rtDs6iRxfT-6MYh1pfnzNzk4QQ1U5z3m1Lk8NyDi4KMaldCpbiu21uj4IapHD9B5cUSwbYhaLhgMMFMS4BqpburQIaL9VPnVfYMtsYb_Xw9J_R9wJtULdh91h1Nl0fwFFphBD3GYDlX8C0pcj1p6oiNpJGYPaVH60TnqBagZaoA_VElZJWfBM=]

- Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. [URL: https://vertexaisearch.cloud.google.

- RSC Publishing. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERkeJypPU3LGCsUszXvyTk83hjgaA40AGeXSaJi0S5_wgAHEvWUVGt49q98PT2-RL7Hsrk91vcILs92wbMgTywJrTuEgQ1tgEQxTmb_lHPTH200MxvFcn9n42cJpy6rn_1saonoH-vbFKRqdKtVXJ4hFoBx9Ark7ifCWhsalI=]

- Benchchem. An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxhUSecNQvMl1nW_e0UEP_VXnfhEntL7GUhlKiKrayhCPdHgS2WKuzUat21IdyOKBnx9vEw8SXHcFuuEpfp1KAQ3Dq4HKGtYAmyDf6nnpcbUobAdowN1B2VG5SwKufdOium1Jc_nZ2yIQy6-bBL_Bz2fRXe0nVrc_qx-4UXAC5GnRjDt1dJ0fGdrtUv-aMPPKbq8apX7ybdlmYQ0M8OEnjije2gOvgRjsdJ4Wi37JEiBmy9pQbknQWWf-swAz_2Bd0fw==]

- PubChem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Nj9UN5XzD-rrkyFodr4uXC_Uj8H4E7yw7pEVjz_vS_25ph8O4PjXsyTkJYasmttYBsgKuhrSCp0F5yVu2V989WOv-OlRsb-zHOwKBa5V6XOjeA-abnN31bz6zNOZy0YhtE2nB-5U-dWuHYVzOqzjRV2GgULsWpAkfJP5l50Eu4pNaQy7NvnHlQ==]

- Google Patents. CN114213342A - Production system and method for preparing 6-amino-1,3-dimethyl uracil. [URL: https://vertexaisearch.cloud.google.

- Benchchem. This compound | 6632-68-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVItf2eDa6gTR3w0b5_jJ6SgSkP_h_spkqdE8nXpeXTx2hDzs7MPJOAtpk5XJgYmLe_tcSRH1WkdCTzoNJnGTLHkj2bFZtRNWjgr3aAIaVFbKnuJrqHSGuNJdBs8KaZCIyEVvu5M6Pbw==]

- Benchchem. 4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrnSemHM5uoA5tp4gpTj11DTBlgUYInmrvHgp1q2vgkFr-w9Hux5Bhqg4xpn7ffGfml5_ApuJcc2NRwGtXQpIubT94DVG1jkBcq-AH2x-wEQUVHT4IWoAoLZ8SnVzFlmTY4gsA0nO]

- NIST WebBook. Uracil, 6-amino-1,3-dimethyl-5-nitroso-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDMJImfft6qP0W68EYwtXrxrYYfTcNFrP6vrUa46vUYTYWqPbvAWSbXSiRBTCtd33OqKdodIw_qJkyF2qXUMsJ0IeYJG7zerRj1sYJnpw70aOTAitMk5icSyCoCb--W3ZdSY3InPC1TECH6LqnbbWQQ==]

Sources

- 1. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Buy 4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione [smolecule.com]

- 9. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN114213342A - Production system and method for preparing 6-amino-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

A-Z Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, and Applications in Organic Chemistry

This technical guide provides an in-depth exploration of 6-amino-1,3-dimethyl-5-nitrosouracil, a pivotal intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical characteristics, and its critical role as a precursor, particularly in the Traube purine synthesis for creating valuable xanthine derivatives like theophylline and caffeine.

Introduction: The Strategic Importance of this compound

This compound, also known as 1,3-dimethyl-4-amino-5-nitrosouracil, is a heterocyclic compound derived from uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione backbone, with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5.[2] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers unique reactivity, establishing it as a versatile and indispensable intermediate in organic synthesis.[1]

The primary significance of this compound lies in its function as a key precursor for the synthesis of more complex molecules, most notably purine derivatives.[1] It is a cornerstone in the production of methylxanthines such as caffeine and theophylline.[1][3] Its utility also extends to the synthesis of other biologically significant compounds, including theacrine and various lumazine derivatives.[2] The reactivity of the nitroso and amino groups facilitates essential nucleophilic substitution and cyclization reactions required for constructing diverse heterocyclic frameworks.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O₃ | [2][4] |

| Molecular Weight | 184.15 g/mol | [2][4] |

| Melting Point | 241-243 °C | [2] |

| Appearance | Pink to red solid | [3] |

| Solubility | Slightly soluble in DMSO and methanol (with heating) | [2] |

| Stability | Hygroscopic | [2] |

| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [4] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1] This electrophilic substitution reaction is typically carried out using sodium nitrite in an acidic medium.[1][3]

Synthesis Workflow

The synthesis is a two-step process starting from the condensation of N,N-dimethylurea and cyanoacetic acid to form the uracil ring, followed by nitrosation.[5]

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol: Nitrosation of 6-Amino-1,3-dimethyluracil

This protocol describes the conversion of 6-amino-1,3-dimethyluracil to the target compound.

Materials:

-

6-Amino-1,3-dimethylpyrimidine-2,4-dione (6-amino-1,3-dimethyluracil)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Dissolve 6-amino-1,3-dimethyluracil (e.g., 31.5 mmol, 4.88 g) in deionized water (250 mL) in a suitable reaction vessel. Gentle heating may be applied to aid dissolution, but the reaction should be conducted at room temperature.[3]

-

Slowly add sodium nitrite (e.g., 113 mmol, 7.8 g) to the solution over 15 minutes with continuous stirring.[3]

-

Acidify the mixture by the dropwise addition of glacial acetic acid (e.g., 6.8 g).[3]

-

Continue stirring the mixture at room temperature for approximately 1.5 hours. A pink precipitate of this compound will form.[3]

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.[3]

-

Isolate the product by filtration and wash the resulting pink solid with cold deionized water.[3]

-

The crude product can be purified by recrystallization from an ethanol/water mixture to achieve high purity.[1]

Causality Behind Experimental Choices:

-

Acidic Environment: The reaction requires an acidic medium (provided by acetic acid) to generate nitrous acid (HNO₂) in situ from sodium nitrite. Nitrous acid is the active electrophile that attacks the electron-rich C5 position of the uracil ring.[1]

-

Controlled Temperature: While the reaction is run at room temperature, initial dissolution may require gentle heat. The dropwise addition of reagents and subsequent cooling help to manage any exothermic processes and maximize product precipitation.[1][3]

Core Application: A Precursor in Purine Synthesis

The paramount application of this compound is in the Traube purine synthesis, a classical and versatile method for constructing the purine ring system.[6][7] This involves the reduction of the nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil, which is then cyclized with a one-carbon unit source.[1][8]

The Traube Purine Synthesis Pathway

Caption: The Traube synthesis pathway starting from the title compound.

Step 1: Reduction to 5,6-Diamino-1,3-dimethyluracil

The conversion of the 5-nitroso group to a primary amine is the critical first step. This can be achieved through various reducing agents, with sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation being common choices.[1][3]

Protocol Using Sodium Dithionite: This method is often preferred for its mild conditions and avoidance of heavy metal catalysts.[9]

Materials:

-

This compound

-

25% Ammonia solution (NH₄OH)

-

Sodium dithionite (Na₂S₂O₄)

Procedure:

-

Dissolve this compound (e.g., 54.13 mmol, 9.95 g) in 25% ammonia solution (125 mL) in a fume hood.[3]

-

Heat the solution to 70°C.[3]

-

Slowly add sodium dithionite (e.g., 162.4 mmol, 28.2 g) portion-wise over 30 minutes. The reaction is exothermic and the color of the solution will change.[3]

-

After the addition is complete, allow the reaction mixture to evaporate at 70°C to concentrate the product.[3] The resulting 5,6-diamino-1,3-dimethyluracil is often used directly in the next step without extensive purification.

Rationale for Reagent Choice:

-

Sodium Dithionite: It is an economical and effective reducing agent for nitro and nitroso groups. In an aqueous basic medium, it readily reduces the C5-nitroso group to an amine.[3][9] The basic conditions (ammonia) help maintain the solubility of the uracil derivatives.

-

Catalytic Hydrogenation: An alternative involves using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[10] This method is very clean but requires specialized high-pressure hydrogenation equipment.[10][11]

Step 2: Cyclization to Form Theophylline

Theophylline (1,3-dimethylxanthine) is synthesized by cyclizing 5,6-diamino-1,3-dimethyluracil with a source of a single carbon atom, such as formic acid or triethyl orthoformate.[3][10]

Protocol Using Formic Acid:

-

The crude 5,6-diamino-1,3-dimethyluracil from the previous step is refluxed with formic acid.[3] This reaction first forms a 5-formamido intermediate.

-

Upon continued heating, intramolecular cyclization occurs via dehydration to form the imidazole ring, yielding theophylline.[12]

Protocol Using Triethoxymethane (Triethyl Orthoformate):

-

Dissolve the crude brown oily substance (5,6-diamino-1,3-dimethyluracil) obtained after reduction and solvent evaporation in triethoxymethane.[10]

-

Heat the solution and maintain it at an elevated temperature to drive the condensation and cyclization.[10]

-

Theophylline is then isolated, often after removal of the excess reagent by distillation under reduced pressure.[10]

Synthesis of Caffeine from Theophylline

Caffeine (1,3,7-trimethylxanthine) is readily synthesized from theophylline via methylation at the N7 position of the imidazole ring.[3][13]

Protocol for N7-Methylation:

-

Theophylline is treated with a methylating agent, such as dimethyl sulfate or methyl iodide.[10][12]

-

The reaction is typically carried out in the presence of a base to deprotonate the N7 nitrogen, facilitating nucleophilic attack on the methylating agent.

Other Synthetic Applications

The utility of this compound is not limited to caffeine and theophylline. Its reaction with various reagents opens pathways to a range of heterocyclic systems.

-

Reaction with Thiols: Reactions with various thiols can lead to condensation and oxidation-reduction products, forming compounds like 4,6-dimethyl[1][10][14]thiadiazolo[3,4-d]pyrimidine-5,7-dione and other pteridine and purine derivatives.[15]

-

Reaction with Benzylidenetriphenylphosphoranes: Treatment with these ylides provides an alternative route to theophylline derivatives.[14]

-

Reaction with Lead Tetraacetate: This reaction leads to novel heterocyclic structures, demonstrating the compound's utility in exploratory synthesis.[16]

Conclusion

This compound is a cornerstone intermediate in heterocyclic chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an exceptionally valuable precursor for a wide array of complex molecules. The well-established Traube synthesis, which utilizes this compound for the production of theophylline and caffeine, highlights its industrial and pharmaceutical relevance. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the innovation and efficient production of new and existing therapeutic agents.

References

- Fouad, M. F., et al. (1998). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (2), 329-332.

- Google Patents. (2015). CN104744470A - Synthesis method for theophylline.

- Semantic Scholar. (1996). Synthesis of Theophylline Nucleosides from 6-Amino-1,3-dimethyl-5-N- glycosylideneiminouracil.

- PubChem. (n.d.). This compound.

- BehanSar Pharmaceutical Factory. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine. Asian Journal of Pharmaceutical Research, 13(2), 123-128.

- Sciencemadness Discussion Board. (2007). Caffeine Synthesis.

- Chemsrc. (n.d.). This compound | CAS#:6632-68-4.

- Google Patents. (2015). CN104744467A - High-yield synthesis method for theophylline.

- Nagamatsu, T., et al. (1984). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, 923-928.

- Google Patents. (2015). CN104744469A - Preparation method for theophylline.

- Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

- Taylor, E. C., & Sowinski, F. (1975). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 97(12), 3464-3465.

- Taylor, E. C., et al. (1970). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 35(11), 3772-3775.

- Scribd. (n.d.). Traube Purine Synthesis.

- Asian Journal of Chemistry. (2011). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 23(11), 4821-4825.

- ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.

- Slideshare. (2018). Traube purine synthesis.

- National Institutes of Health. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 21345-21367.

- ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group?.

- Scribd. (n.d.). 1-III) Traube Synthesis For Purine.

- PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 748.

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- World Journal of Pharmaceutical Research. (2023). A comparative evaluation of caffeine content from different brands of tea powder. World Journal of Pharmaceutical Research, 12(13), 1051-1065.

- ResearchGate. (2019). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Molecules, 24(16), 2946.

- ResearchGate. (n.d.). Reaction pathway for the synthesis of caffeine using N,N-dimethylurea....

- precisionFDA. (n.d.). This compound.

- NIST WebBook. (n.d.). Uracil, 6-amino-1,3-dimethyl-5-nitroso-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 4. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 11. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Caffeine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: From Historical Discovery to Modern Synthesis

Introduction: A Keystone Intermediate in Purine Chemistry

6-Amino-1,3-dimethyl-5-nitrosouracil, a heterocyclic compound derived from uracil, stands as a pivotal intermediate in the landscape of organic and medicinal chemistry.[1][2] Its strategic arrangement of functional groups—a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5—confers upon it a distinct reactivity that has been harnessed for over a century.[1][2] This guide delves into the historical discovery, detailed synthesis, physicochemical properties, and the enduring significance of this molecule, particularly its central role in the synthesis of valuable purine derivatives such as the well-known methylxanthines, caffeine and theophylline.[1]

PART 1: The Historical Context: The Traube Purine Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of the German chemist Wilhelm Traube. In 1900, Traube introduced a versatile and elegant method for the synthesis of purine derivatives, a process now famously known as the Traube purine synthesis.[3][4] This reaction provides a pathway to construct the purine ring system by cyclizing a 4,5-diaminopyrimidine with a one-carbon unit, often introduced via reagents like formic acid.[3][5]

A critical step in the Traube synthesis is the introduction of an amino group at the 5-position of a pyrimidine ring. This is ingeniously achieved through the nitrosation of a 6-aminopyrimidine to form a 5-nitroso derivative, which is then reduced to the corresponding 4,5-diamine.[3] It is in this context that this compound emerged as a crucial intermediate. Its synthesis and subsequent reduction provided the necessary 5,6-diamino-1,3-dimethyluracil for the cyclization step to form theophylline.[6]

PART 2: Synthesis of this compound: A Detailed Protocol and Rationale

The most widely employed and well-documented method for the synthesis of this compound is the nitrosation of 6-amino-1,3-dimethyluracil.[1] This reaction is a classic example of electrophilic substitution on an activated pyrimidine ring.

Causality Behind Experimental Choices:

The choice of reagents and reaction conditions is dictated by the chemical properties of the starting material and the desired product. The 6-amino group is a strong activating group, making the C5 position of the uracil ring electron-rich and thus susceptible to electrophilic attack. Sodium nitrite in an acidic medium generates nitrous acid (HNO₂), which is the source of the electrophilic nitrosyl cation (NO⁺) or a related nitrosating agent. The reaction is typically conducted at a reduced temperature to control the exothermic nature of the nitrosation and to prevent potential side reactions.[1]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative example of the synthesis of this compound:

Materials:

-

6-Amino-1,3-dimethyluracil

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice-salt bath

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 6-amino-1,3-dimethyluracil in a mixture of glacial acetic acid and water.

-

Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to a temperature of 0-5 °C.

-

Addition of Nitrosating Agent: While maintaining the low temperature and with vigorous stirring, slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 10 °C.[1]

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for approximately 1.5 hours.[7] A distinctively colored solid, typically pink or reddish, will precipitate out of the solution.[1][7]

-

Isolation and Purification: Cool the mixture and then isolate the crude product by filtration. Wash the precipitate with cold deionized water to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a high-purity solid.[1]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

PART 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in further synthetic steps and for quality control.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O₃ | [8] |

| Molecular Weight | 184.15 g/mol | [8] |

| CAS Number | 6632-68-4 | [8] |

| Appearance | Solid | [9] |

| Melting Point | 241-243 °C | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 2.95 ppm (methyl groups), δ 11.18 ppm (exchangeable protons) | [10] |

| UV-Vis λmax | ~268 nm (pH-dependent) | [10] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides valuable information about its functional groups. Characteristic peaks would be expected for the N-H stretching of the amino group, C=O stretching of the uracil ring, and N=O stretching of the nitroso group. The NIST WebBook provides access to the IR spectrum for this compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The presence of signals corresponding to the methyl groups and the amino protons, with their characteristic chemical shifts and integrations, validates the successful synthesis.[10] ¹³C NMR would further confirm the carbon skeleton of the molecule.

PART 4: Role in Purine Synthesis and Beyond

The primary significance of this compound lies in its role as a precursor in the synthesis of purine derivatives.[1]

Theophylline Synthesis: A Classic Application

The conversion of this compound to theophylline is a cornerstone of the Traube purine synthesis.[6] The process involves two key transformations:

-

Reduction of the Nitroso Group: The nitroso group is reduced to an amino group, typically using a reducing agent such as ammonium sulfide or through catalytic hydrogenation, to yield 5,6-diamino-1,3-dimethyluracil.[3][6]

-

Cyclization: The resulting diamine is then reacted with a source of a single carbon atom, such as formic acid or formamide, to close the imidazole ring and form the theophylline molecule.[5][6]

Visualization of the Theophylline Synthesis Pathway

Caption: Key steps in the synthesis of Theophylline from this compound.

Beyond its role in the synthesis of theophylline and caffeine, this compound serves as a versatile building block for other heterocyclic compounds, including lumazine derivatives.[1] Its reactivity has also been explored in reactions with various reagents, such as lead tetraacetate and benzylidenetriphenylphosphoranes, leading to the formation of novel heterocyclic systems.[12][13]

Conclusion

From its origins as a key intermediate in Wilhelm Traube's seminal work on purine synthesis to its continued use in modern organic chemistry, this compound has proven to be a molecule of enduring importance. Its straightforward synthesis and versatile reactivity have solidified its place as a valuable tool for researchers and scientists in the fields of drug development and heterocyclic chemistry. A thorough understanding of its history, synthesis, and chemical properties is fundamental for anyone working with purine analogs and related nitrogen-containing heterocycles.

References

- Traube Purine Synthesis. (2023, February 19). Chemistry Online. [Link]

- Synthesis of Uric Acid. Maxbrain Chemistry. [Link]

- Theophylline. Wikipedia. [Link]

- Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook. [Link]

- Purine. Wikipedia. [Link]

- Synthesis. Science of Synthesis. [Link]

- Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. PMC. [Link]

- New syntheses of caffeine and theophylline.

- Method for the synthesis of uric acid deriv

- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing. [Link]

- Synthesis method for theophylline.

- This compound. PubChem. [Link]

- Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. AJPR. [Link]

- 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

- This compound. Chemsrc. [Link]

- Chapter 5: Synthesis of Labeled Caffeine. The Royal Society of Chemistry. [Link]

- High-yield synthesis method for theophylline.

- Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Theophylline - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 7. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 8. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 12. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 6-Amino-1,3-dimethyl-5-nitrosouracil: A Technical Guide for Researchers

An In-Depth Exploration of Physicochemical Properties and Experimental Methodologies for Drug Development Professionals

In the intricate world of pharmaceutical sciences, understanding the solubility of a drug candidate is a cornerstone of successful formulation and development. This guide offers a comprehensive technical overview of the solubility of 6-Amino-1,3-dimethyl-5-nitrosouracil, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the critical interplay between solvent properties and solute behavior. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their pursuit of novel therapeutics.

The Significance of Solubility in Drug Discovery

The journey of a drug from a promising molecule to a therapeutic reality is fraught with challenges, with poor aqueous solubility being a major hurdle. A drug's ability to dissolve in a solvent dictates its bioavailability, absorption, and ultimately, its efficacy. For a compound like this compound, which holds potential for various therapeutic applications, a thorough characterization of its solubility profile is not merely a perfunctory step but a critical determinant of its developmental fate.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O₃ | [1][3] |

| Molecular Weight | 184.15 g/mol | [1][3] |

| Melting Point | 241-243 °C | [1] |

| Appearance | Solid | [4] |

| pKa (predicted) | 1.16 ± 0.70 | [5] |

| CAS Number | 6632-68-4 | [2] |

The presence of both hydrogen bond donors (amino group) and acceptors (nitroso and carbonyl groups) within the molecule suggests a complex interaction with various solvents. The uracil backbone, a pyrimidine derivative, further influences its polarity and potential for intermolecular interactions.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility. At its core, the dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process involves the disruption of intermolecular forces within the solute and the solvent, followed by the formation of new solute-solvent interactions.

Several factors influence the solubility of a compound:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant. Polar solvents, capable of hydrogen bonding, are more likely to dissolve polar solutes.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with temperature.[6][7]

-

pH: For ionizable compounds, the pH of the aqueous medium can significantly impact solubility. The solubility of an acidic compound increases in alkaline conditions, while that of a basic compound increases in acidic conditions.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome for dissolution to occur. Higher lattice energy generally corresponds to lower solubility.

-

Particle Size and Surface Area: Decreasing the particle size increases the surface area available for solvent interaction, which can lead to a faster dissolution rate.[6][7]

The interplay of these factors dictates the extent to which a compound like this compound will dissolve in a given solvent.

Qualitative and Quantitative Solubility of this compound